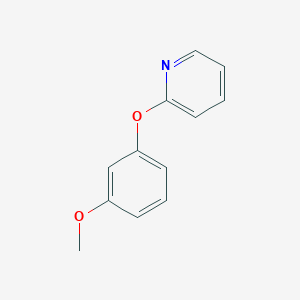

2-(3-methoxyphenoxy)pyridine

Vue d'ensemble

Description

2-(3-methoxyphenoxy)pyridine is a chemical compound with the linear formula C12H11NO2 . It is a useful synthetic reagent .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves a ring cleavage methodology reaction. This process allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies. The benzene ring faces towards one of the pyrimidine N atoms, and is almost orthogonal to the plane through the pyrimidine ring .Physical And Chemical Properties Analysis

This compound is an oil with a yellow color . It is stored at -20°C in a freezer and is soluble in ethyl acetate .Applications De Recherche Scientifique

Antiviral Research

- Azafluorene derivatives, structurally related to 2-(3-methoxyphenoxy)pyridine, have been studied for their potential as SARS CoV-2 RdRp inhibitors. The study involved synthesis, molecular docking analysis, and evaluation of drug-like properties, indicating their potential application in antiviral drug development (Venkateshan et al., 2020).

Material Science and Magnetism

- Tetranuclear lanthanide(III) complexes, incorporating compounds related to this compound, exhibit unique seesaw geometry and have been studied for their structure and magnetic properties. These compounds demonstrate weak antiferromagnetic coupling and potential applications in material science (Goura et al., 2014).

Catalytic Applications

- Hybrid catalysts containing pyridine, similar to this compound, have been developed for the direct hydroxylation of benzene to phenol using hydrogen peroxide. These catalysts demonstrate high yield and selectivity, indicating their importance in chemical synthesis and industrial applications (Leng et al., 2008).

Antitumor Activity

- Bis-indole derivatives, structurally related to this compound, have shown significant antitumor activity. These compounds have been evaluated in human cell line screens and exhibit a mechanism involving proteasome inhibition and plasma membrane electron transport inhibition (Andreani et al., 2008).

Chemical Synthesis and Molecular Interactions

- Research on the lithiation of 2-methoxypyridine and related compounds has provided insights into the mechanisms of chemical reactions, critical for synthetic organic chemistry (Gros et al., 2003).

Insecticidal Applications

- Pyridine derivatives, including those similar to this compound, have been developed as insecticides. These compounds show strong aphidicidal activities, suggesting their potential use in agricultural pest control (Bakhite et al., 2014).

Mécanisme D'action

Target of Action

It’s structurally related to tezosentan , which is known to target the Endothelin-1 receptor and Endothelin B receptor . These receptors play a crucial role in vasoconstriction and vasodilation, maintaining the balance of blood pressure and flow .

Mode of Action

For instance, Phenazopyridine, another pyridine derivative, exerts a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels .

Biochemical Pathways

For example, nicotine, a pyridine derivative, is metabolized through three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .

Result of Action

For instance, Phenazopyridine, another pyridine derivative, provides symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations .

Propriétés

IUPAC Name |

2-(3-methoxyphenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-14-10-5-4-6-11(9-10)15-12-7-2-3-8-13-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTFJVCRVVCOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B6508341.png)

![(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508348.png)

![2-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-10-methyl-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B6508352.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B6508367.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B6508374.png)

![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508378.png)

![(2Z)-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508384.png)

![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-carboxamide](/img/structure/B6508392.png)

![(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508414.png)

![2-[2-amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6508429.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6508436.png)

![methyl 2-[(2E)-3-(4-methoxyphenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6508438.png)

![11-methyl-10-phenyl-N-[(pyridin-3-yl)methyl]-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B6508439.png)

![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508446.png)